molecular formula C16H8ClF3N4S B1678725 R-7050

R-7050

Katalognummer: B1678725
Molekulargewicht: 380.8 g/mol
InChI-Schlüssel: SUUMKHOVGVYGOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-7050, auch bekannt als Tumornekrosefaktor-alpha-Antagonist III, ist eine zellpermeable Triazolochinoxalin-Verbindung. Es ist ein selektiver Antagonist des Tumornekrosefaktor-alpha-Rezeptors, der eine entscheidende Rolle bei Entzündungs- und Immunreaktionen spielt. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei verschiedenen entzündlichen Erkrankungen und Zuständen große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

R-7050 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Triazolochinoxalinderivate beinhalten. Die Synthese umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung der oben genannten Synthesewege. Das Verfahren wird für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelsysteme, werden sorgfältig kontrolliert, um eine konstante Qualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Tumornekrosefaktor-alpha-Rezeptor-Signalweg hemmt. Es blockiert die Bindung von Tumornekrosefaktor-alpha an seinen Rezeptor und verhindert die Aktivierung von nachgeschalteten Signalmolekülen wie Nuclear Factor-kappa B und Mitogen-aktivierten Proteinkinase. Diese Hemmung führt zu einer Verringerung der Expression von pro-inflammatorischen Zytokinen und anderen Entzündungsmediatoren .

Analyse Chemischer Reaktionen

Types of Reactions

R-7050 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

R-7050 has a wide range of scientific research applications, including:

Wirkmechanismus

R-7050 exerts its effects by selectively inhibiting the Tumor Necrosis Factor-alpha receptor signaling pathway. It blocks the binding of Tumor Necrosis Factor-alpha to its receptor, preventing the activation of downstream signaling molecules such as Nuclear Factor-kappa B and Mitogen-Activated Protein Kinases. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von R-7050

Im Gegensatz zu biologischen Tumornekrosefaktor-alpha-Inhibitoren, die direkt an Tumornekrosefaktor-alpha binden, hemmt this compound selektiv die Assoziation des Tumornekrosefaktor-Rezeptors mit intrazellulären Adaptermolekülen. Dieser einzigartige Wirkmechanismus ermöglicht es this compound, den Tumornekrosefaktor-alpha-Signalweg zu modulieren, ohne die Bindung von Tumornekrosefaktor-alpha an seinen Rezeptor zu beeinflussen .

Biologische Aktivität

R-7050 is a selective inhibitor of the tumor necrosis factor receptor (TNFR) signaling pathway, particularly targeting TNFR1. This compound has been investigated for its potential therapeutic effects in various models of acute inflammatory conditions, including acute kidney injury (AKI) and intracerebral hemorrhage (ICH). The following sections detail the biological activity of this compound, supported by data tables and case studies.

This compound functions by inhibiting the assembly of TNFR-associated death domain (TRADD) proteins to TNFR1, which prevents downstream signaling that leads to inflammation and cell apoptosis. This mechanism is crucial in conditions where TNF-α plays a pathogenic role, such as in AKI and ICH.

1. This compound in Acute Kidney Injury

A study investigated the effects of this compound in a glycerol-induced AKI model in mice. The treatment significantly reduced tubular apoptosis and inflammation, as evidenced by histological examination and immunohistochemical analysis.

Key Findings:

  • Apoptosis Reduction: this compound treatment resulted in a decrease in apoptotic cells:
    • Vehicle: 5.85±0.645.85\pm 0.64
    • This compound: 3.22±0.383.22\pm 0.38 (p < 0.01) .
  • Cytokine Levels: this compound administration led to reduced levels of pro-inflammatory cytokines, including IL-6 and TNF-α, indicating its anti-inflammatory properties .
Parameter Vehicle Control This compound Treatment Statistical Significance
Apoptotic Cells5.85±0.645.85\pm 0.643.22±0.383.22\pm 0.38p < 0.01
Blood IL-6 LevelsElevatedReducedNot specified

2. This compound in Intracerebral Hemorrhage

In another study focusing on ICH, this compound was administered post-injury to assess its neuroprotective effects. The results indicated that this compound significantly improved neurological outcomes and reduced brain edema.

Key Findings:

  • Blood-Brain Barrier Integrity: Evans blue dye extravasation was significantly lower in this compound treated mice:
    • ICH Control: 47.2±5.847.2\pm 5.8 μg/g
    • This compound (6 mg/kg): 28.7±5.928.7\pm 5.9 μg/g (p < 0.01) .
  • Neurological Outcomes: Mice treated with this compound exhibited improved neurological scores over three days post-injury compared to controls .
Parameter ICH Control This compound (6 mg/kg) Statistical Significance
Evans Blue Extravasation (μg/g)47.2±5.847.2\pm 5.828.7±5.928.7\pm 5.9p < 0.01
Neurological Scores (Days Post-I injury)PoorImprovedp < 0.05

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of R-7050 in attenuating neurovascular injury after intracerebral hemorrhage (ICH)?

this compound selectively inhibits TNF-α-induced signaling by blocking the association of TNFR with intracellular adaptor proteins (e.g., TRADD, RIP1), thereby preventing receptor internalization and downstream pro-inflammatory responses. Unlike biologic TNF-α inhibitors, this compound does not interfere with TNF-α-TNFR binding but disrupts subsequent signaling cascades, reducing neurovascular damage and edema .

Q. Which experimental models are commonly used to study this compound’s efficacy in stroke research?

The collagenase-induced ICH model in rodents is the primary preclinical model for this compound studies, as it mimics spontaneous hematoma expansion and inflammatory activation observed in human ICH. Key metrics include Evans blue extravasation (blood-brain barrier integrity), brain water content (edema), and neurobehavioral scoring (modified 24-point system) .

Q. What are the critical pharmacokinetic parameters for this compound administration in rodent studies?

Effective dosing ranges from 6–12 mg/kg (intraperitoneal), with administration windows up to 2 hours post-ICH. Higher doses (e.g., 18 mg/kg) may induce motor deficits, necessitating careful dose optimization .

Q. How does this compound improve neurological outcomes in ICH models?

this compound reduces neurovascular injury by attenuating TNF-α-driven NFκB activation, which preserves blood-brain barrier integrity and decreases edema. Improved neurobehavioral scores (e.g., motor function, sensory tests) are observed within 72 hours post-ICH, correlating with reduced inflammatory markers .

Advanced Research Questions

Q. Why does this compound reduce brain edema but not hematoma volume in ICH models?

Hematoma resolution is mechanistically distinct from edema formation. While this compound inhibits TNF-α-mediated inflammation and vascular permeability, it does not affect clot resorption pathways. Hemoglobin content quantification (via QuantiChrom assays) confirms no significant reduction in hematoma volume, suggesting TNFR antagonism targets secondary injury mechanisms downstream of clot formation .

Q. What methodological challenges arise when quantifying this compound’s effects on neuroinflammation?

Key challenges include:

  • Temporal variability : TNF-α peaks within hours post-ICH, requiring precise timing of this compound administration (e.g., ≤2 hours post-injury) .
  • Model-specific effects : Collagenase-induced ICH may exaggerate inflammatory responses compared to blood-injection models, potentially overestimating this compound’s efficacy .
  • Off-target effects : this compound’s selectivity for TNFR signaling vs. IL-1β (2.3:1) necessitates validation via RIP1/TRADD knockout models .

Q. How do dosing paradigms for this compound impact its therapeutic window in acute brain injury?

Single-dose administration (6 mg/kg) at 0.5–2 hours post-ICH optimally reduces edema (28.7 ± 5.9 µg/g Evans blue extravasation vs. 117.9 ± 16.7 µg/g in controls) and improves neurological scores. Delayed administration (>4 hours) fails to attenuate BBB disruption, highlighting a narrow therapeutic window .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use repeated-measures ANOVA for longitudinal neurobehavioral data (e.g., 24-, 48-, 72-hour timepoints) and one-way ANOVA with post-hoc Bonferroni correction for comparing multiple dosing groups. Data should be normalized to sham-operated controls to account for baseline variability .

Q. How does this compound compare to other TNF-α inhibitors in mitigating post-stroke inflammation?

Unlike monoclonal antibodies (e.g., infliximab), this compound’s small-molecule design allows blood-brain barrier penetration, making it superior for CNS applications. However, its efficacy in chronic inflammation or comorbid conditions (e.g., hypertension) remains unstudied .

Q. What contradictions exist in the literature regarding this compound’s role in metabolic dysregulation?

While this compound reduces urea nitrogen (BUN) and creatinine in crush syndrome models, it shows minimal impact on plasma potassium levels. This suggests tissue-specific modulation of TNF-α pathways, warranting metabolomic profiling to elucidate off-target effects .

Q. Methodological Guidelines

  • Experimental Design : Include sham-operated controls to distinguish injury-specific effects from procedural artifacts. Use blinded neurobehavioral assessments to minimize bias .
  • Data Interpretation : Correlate biochemical markers (e.g., Evans blue, hemoglobin content) with functional outcomes to validate therapeutic relevance .
  • Ethical Considerations : Adhere to ARRIVE guidelines for preclinical studies, particularly in justifying sample sizes (e.g., n=8–10/group) and humane endpoints .

Eigenschaften

IUPAC Name

8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUMKHOVGVYGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-7050
Reactant of Route 2
Reactant of Route 2
R-7050
Reactant of Route 3
Reactant of Route 3
R-7050
Reactant of Route 4
R-7050
Reactant of Route 5
Reactant of Route 5
R-7050
Reactant of Route 6
Reactant of Route 6
R-7050

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.